10-Acetyl-2-propionyl-10H-phenothiazine
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Overview
Description
10-Acetyl-2-propionyl-10H-phenothiazine: is a chemical compound with the molecular formula C17H15NO2S. It is a derivative of phenothiazine, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound contains a phenothiazine core with acetyl and propionyl substituents, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 10-Acetyl-2-propionyl-10H-phenothiazine involves a multi-step process. One common method includes the following steps :
Stage 1: 10-acetyl-10H-phenothiazine is reacted with propionyl chloride in the presence of aluminum chloride in carbon disulfide at 55°C for 2 hours.
Stage 2: The reaction mixture is then hydrolyzed with water, followed by extraction with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the desired product.
Industrial Production Methods:
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
10-Acetyl-2-propionyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
10-Acetyl-2-propionyl-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Acetyl-2-propionyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
- 10-Acetyl-10H-phenothiazine
- 2-Propionyl-10H-phenothiazine
- 10-Acetyl-2-(1-oxopropyl)-10H-phenothiazine
Comparison:
10-Acetyl-2-propionyl-10H-phenothiazine is unique due to the presence of both acetyl and propionyl groups, which enhance its chemical reactivity and potential biological activity. Compared to its analogs, this compound exhibits distinct physicochemical properties and a broader range of applications .
Properties
CAS No. |
80632-54-8 |
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Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(10-acetylphenothiazin-2-yl)propan-1-one |
InChI |
InChI=1S/C17H15NO2S/c1-3-15(20)12-8-9-17-14(10-12)18(11(2)19)13-6-4-5-7-16(13)21-17/h4-10H,3H2,1-2H3 |
InChI Key |
JWKIQDFPIATNFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C |
Origin of Product |
United States |
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